

What is the molecular weight of H-Thr(tBu)-OMe.HCl?

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Compound of Interest

Compound Name: **H-Thr(tBu)-OMe.HCl**

Cat. No.: **B555313**

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Technical Data Sheet: H-Thr(tBu)-OMe.HCl

COMPOUND: O-tert-Butyl-L-threonine methyl ester hydrochloride

SYNOMYS: **H-Thr(tBu)-OMe.HCl**, Methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride

CAS NUMBER: 71989-43-0

This document provides a detailed overview of the chemical and physical properties of **H-Thr(tBu)-OMe.HCl**, a commonly used threonine derivative in peptide synthesis and other areas of chemical research.

Chemical Properties and Identification

The compound **H-Thr(tBu)-OMe.HCl** is a protected amino acid derivative. The tert-butyl (tBu) group protects the side-chain hydroxyl of threonine, while the methyl ester (-OMe) protects the C-terminal carboxylic acid. The hydrochloride (.HCl) salt form enhances its stability and solubility in certain solvents.

Property	Value	Source
Molecular Formula	C ₉ H ₂₀ ClNO ₃	[1] [2] [3]
Molecular Weight	225.71 g/mol	[1] [2] [4]
Exact Mass	225.1131712 Da	[1]
CAS Number	71989-43-0	[2] [3]
Appearance	White to off-white solid powder	[2] [4]

Experimental Data and Protocols

While specific experimental protocols for the synthesis of **H-Thr(tBu)-OMe.HCl** are proprietary to manufacturers, its use in peptide coupling reactions is well-documented. A representative protocol for its use in forming a peptide bond is described below.

Protocol: Peptide Coupling using HATU

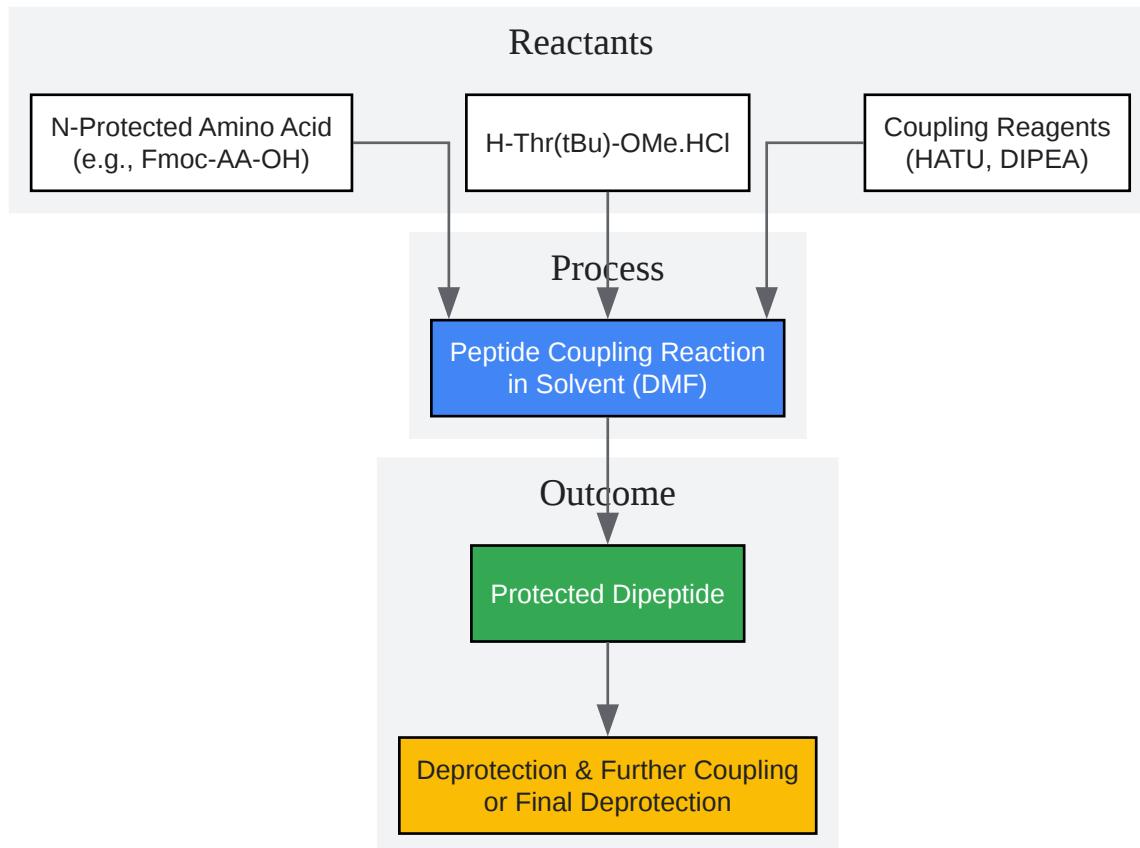
This protocol describes a general procedure for coupling **H-Thr(tBu)-OMe.HCl** with a generic N-protected amino acid (e.g., Fmoc-AA-OH).

- **Dissolution:** Dissolve the N-protected amino acid (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).
- **Activation:** Add a coupling agent, such as HATU (1.0 eq), and a base, typically diisopropylethylamine (DIPEA) (2.0 eq), to the solution. Stir for several minutes to activate the carboxylic acid.
- **Coupling:** Add **H-Thr(tBu)-OMe.HCl** (1.0 eq) to the activated mixture.
- **Reaction:** Allow the reaction to proceed at room temperature, monitoring progress by a suitable technique (e.g., TLC or LC-MS).
- **Work-up:** Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.

- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical steps involved in using the protected threonine derivative in a standard solid-phase or solution-phase peptide synthesis workflow.



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Caption: Workflow for dipeptide synthesis using **H-Thr(tBu)-OMe.HCl**.

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References

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